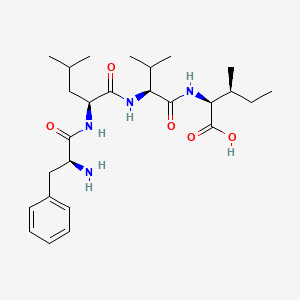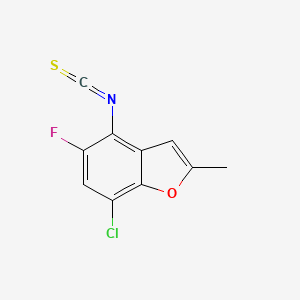![molecular formula C14H26O3SSi B12585026 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane CAS No. 648906-67-6](/img/structure/B12585026.png)
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is a unique organosilicon compound characterized by its bicyclic structure and the presence of both sulfur and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane typically involves the reaction of a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide with a thiol-containing propylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or silane derivatives.
Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or silane derivatives.
Substitution: Various functionalized silanes.
Scientific Research Applications
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the modulation of cellular processes, such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(dimethoxy)silane
Uniqueness
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane is unique due to its specific combination of bicyclic structure, sulfur, and silicon atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
648906-67-6 |
|---|---|
Molecular Formula |
C14H26O3SSi |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C14H26O3SSi/c1-15-19(16-2,17-3)8-4-7-18-11-14-10-12-5-6-13(14)9-12/h5-6,12-14H,4,7-11H2,1-3H3 |
InChI Key |
IVOKHJHCKOTORW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCC1CC2CC1C=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)



![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)

![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
